Plasma Concentration Profile: M1-NO vs. Other Minor Metabolites
In a pharmacokinetic study of four healthy volunteers receiving a single 90-mg oral dose of diltiazem, Deacetyl Diltiazem N-Oxide (M1-NO) demonstrated quantifiable plasma concentrations in two of four subjects, with a mean Cmax reaching 13% of the parent diltiazem concentration [1]. In contrast, two other known human metabolites—deacetyl O-demethyl diltiazem (M4) and deacetyl N,O-didemethyl diltiazem (M6)—remained undetectable in plasma from all four subjects under identical analytical conditions [1]. The major metabolites deacetyl diltiazem (M1), deacetyl N-monodemethyl diltiazem (M2), and N-monodemethyl diltiazem (MA) achieved mean Cmax values of 10%, 15%, and 26% of parent drug concentration, respectively [1].
| Evidence Dimension | Mean maximum plasma concentration (Cmax) relative to parent diltiazem |
|---|---|
| Target Compound Data | 13% of parent diltiazem Cmax (detected in 2 of 4 subjects) |
| Comparator Or Baseline | MA: 26%; M2: 15%; M1: 10%; M4: undetectable; M6: undetectable |
| Quantified Difference | M1-NO Cmax is 130% of M1 Cmax; 87% of M2 Cmax; 50% of MA Cmax; detectable vs. undetectable (M4, M6) |
| Conditions | Healthy volunteers (n=4), single 90-mg oral diltiazem dose, plasma samples analyzed via validated HPLC-UV |
Why This Matters
This compound is quantifiable in human plasma where other minor metabolites are undetectable, making it essential for comprehensive metabolite profiling and bioavailability studies that require reference standards for all circulating species.
- [1] Yeung PK, Montague TJ, Tsui B, McGregor C. High-performance liquid chromatographic assay of diltiazem and six of its metabolites in plasma: application to a pharmacokinetic study in healthy volunteers. J Pharm Sci. 1989;78(7):592-597. PMID: 2778663. View Source
